molecular formula C14H24O3 B13999111 Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate CAS No. 5445-41-0

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate

Cat. No.: B13999111
CAS No.: 5445-41-0
M. Wt: 240.34 g/mol
InChI Key: SNHFRTAAHLOBQW-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-1-oxaspiro(25)octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
  • Methyl 1-oxaspiro(2.5)octane-2-carboxylate
  • 1-Oxaspiro(2.5)octane derivatives

Uniqueness

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butyl group and spiro-connected oxirane ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

CAS No.

5445-41-0

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-5-11-14(12(15)16-4-2)13(17-14)9-7-6-8-10-13/h3-11H2,1-2H3

InChI Key

SNHFRTAAHLOBQW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2(O1)CCCCC2)C(=O)OCC

Origin of Product

United States

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